Pentapeptide-18
描述
Contextualizing [D-Ala2]leucine-enkephalin within the Enkephalin Peptide Family and Opioid System
The endogenous opioid system is a critical neuromodulatory network in the central and peripheral nervous systems, playing a key role in pain perception, emotional regulation, and various physiological processes. mdpi.com This system comprises endogenous opioid peptides and their corresponding receptors. The primary families of these peptides are the enkephalins, endorphins, and dynorphins. nih.gov The enkephalins, discovered in 1975, were among the first endogenous ligands for opioid receptors to be identified. unibo.itmdpi.com They are pentapeptides, with the two most prominent forms being Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), both derived from the precursor protein proenkephalin-A. mdpi.comwikipedia.org
These endogenous peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors classified into three main types: mu (µ), delta (δ), and kappa (κ). mdpi.comnih.govunibo.it Met-enkephalin and Leu-enkephalin exhibit the highest affinity for δ-opioid receptors, though they also bind to µ-opioid receptors. mdpi.comwikipedia.org
[D-Ala2]leucine-enkephalin is a synthetic analog of the naturally occurring Leu-enkephalin. scientificlabs.co.ukechelon-inc.com Its structure is defined by the amino acid sequence Tyr-Ala-Gly-Phe-Leu. scientificlabs.co.uksigmaaldrich.com The critical distinction lies in the substitution of the naturally occurring glycine (B1666218) at the second position with a D-alanine residue. This modification makes [D-Ala2]leucine-enkephalin a potent, long-acting agonist, primarily for the delta-opioid receptor. scientificlabs.co.ukmedchemexpress.commedchemexpress.com
Historical Perspective of [D-Ala2]leucine-enkephalin Research and Development
The discovery of natural enkephalins spurred significant research into the opioid system. However, the therapeutic and research utility of these endogenous peptides is severely limited by their rapid degradation in vivo. unibo.it Enzymes such as aminopeptidases and enkephalinases quickly hydrolyze the peptide bonds, particularly the Tyr-Gly bond, resulting in a very short biological half-life, often measured in minutes. mdpi.comnih.gov For instance, the half-life of Leu-enkephalin in human serum is approximately 12 minutes. nih.gov
To overcome this limitation, researchers began to develop synthetic analogs with increased stability. The development of [D-Ala2]leucine-enkephalin was a pivotal achievement in this endeavor. Scientists hypothesized that modifying the peptide structure could protect it from enzymatic cleavage. The substitution of the L-glycine at position 2 with a D-alanine was a key innovation. mdpi.comroyalsocietypublishing.org This stereochemical change renders the Tyr-Ala bond resistant to the action of aminopeptidases, which are highly specific for L-amino acids. royalsocietypublishing.orgrsc.org This single substitution was shown to increase the stability of the peptide by approximately tenfold. nih.gov This enhanced resistance to degradation results in a more potent and long-acting compound compared to its natural counterpart, making it a more reliable tool for research. scientificlabs.co.ukechelon-inc.com
Further research led to the development of other analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), where an additional substitution at the fifth position further refines the peptide's binding profile and selectivity for the δ-opioid receptor. mdpi.comroyalsocietypublishing.org
Significance of [D-Ala2]leucine-enkephalin as a Research Tool and Ligand
The enhanced stability and selectivity of [D-Ala2]leucine-enkephalin have established it as an indispensable tool in pharmacology and neuroscience. Its primary significance lies in its utility as a selective agonist for the δ-opioid receptor, allowing researchers to investigate the specific physiological roles of this receptor subtype. scientificlabs.co.uknih.gov
By using [D-Ala2]leucine-enkephalin, scientists can study the signaling pathways activated by δ-opioid receptors and their downstream effects. scientificlabs.co.uk For example, research has demonstrated that activation of δ-opioid receptors by [D-Ala2]leucine-enkephalin can selectively inhibit the release of the neurotransmitter acetylcholine. nih.gov This contrasts with kappa-opioid receptor agonists, which in the same study were shown to inhibit dopamine (B1211576) release, highlighting the ability of selective ligands to dissect complex neurochemical systems. nih.gov
The compound is also a high-affinity ligand, which is crucial for its use in radioligand binding assays to characterize receptor populations. Studies have reported its high affinity in displacement experiments, demonstrating its potent binding to opioid receptors. nih.gov The development of tritiated versions of [D-Ala2]leucine-enkephalin with high specific activity has further enhanced its utility in receptor binding and autoradiography studies. rsc.org Furthermore, research has explored the use of [D-Ala2]leucine-enkephalin in studies related to neuroprotection, where it has been shown to potentially enhance the survival of certain neurons. nih.gov
Interactive Data Table: Binding Affinity of [D-Ala2]leucine-enkephalin Analogs
| Compound | Receptor Target | Binding Affinity (IC50 nM) | Reference |
| DALA-Mel-OMe | ³H-[D-Ala2]Leu5-enkephalin | 10 | nih.gov |
| DALA-Mel-OMe | ³H-naloxone | 100 | nih.gov |
| [D-Ala2]leucine-enkephalin | ³H-β-endorphin | 14 | jneurosci.org |
This table presents the concentration of the compound required to inhibit the binding of a radioligand by 50% (IC50), indicating its binding affinity.
Interactive Data Table: Comparative Stability of Enkephalin Analogs| Compound | Half-life in Human Serum (minutes) | Reference |
| Leucine Enkephalin | 12 | nih.gov |
| [D-Ala2]-leucine enkephalin | ~120 (approx. 10-fold increase) | nih.gov |
| Pseudopeptide analog with D-Ala2 protection | >1000 | nih.gov |
This table illustrates the significant increase in stability against enzymatic degradation conferred by the D-Ala2 substitution.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-JMBSJVKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64963-01-5 | |
| Record name | Leuphasyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPEPTIDE-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Investigations of D Ala2 Leucine Enkephalin
Peptide Synthesis Methodologies and Characterization
The synthesis of [D-Ala2]leucine-enkephalin (Tyr-D-Ala-Gly-Phe-Leu) has been achieved through various chemical strategies, primarily solution-phase and solid-phase peptide synthesis. These methods allow for the precise assembly of the amino acid sequence and subsequent purification to yield a high-purity product.
Solution-Phase Synthesis Approaches
Solution-phase synthesis of [D-Ala2]leucine-enkephalin and its derivatives involves the stepwise coupling of protected amino acids or peptide fragments in a suitable solvent. nih.govjst.go.jpnih.gov A common strategy utilizes the Nα-tert-butyloxycarbonyl (Boc) protecting group for the N-terminus and a methyl ester for the C-terminus. nih.gov The coupling of amino acid residues is typically mediated by reagents such as N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.gov
For instance, the synthesis can be initiated by coupling Boc-L-Phe-OH with L-Leu-OMe to form the dipeptide Boc-L-Phe-L-Leu-OMe. nih.gov Following the removal of the Boc group, the resulting dipeptide ester is coupled with another dipeptide, such as Boc-Gly-Gly-OH, to yield a protected tetrapeptide. nih.gov This process is continued with the addition of the remaining amino acids, Tyr and D-Ala, to complete the pentapeptide chain. nih.gov The protecting groups are then removed to yield the final product. Seven derivatives of [D-Ala2]Leu-enkephalin were successfully prepared using a solution-phase method. nih.govjst.go.jp
Segment-Coupling Methods
Segment-coupling, or fragment condensation, is a variation of solution-phase synthesis where pre-synthesized peptide fragments are joined together. This approach can be more efficient for the synthesis of longer peptides. In the context of [D-Ala2]leucine-enkephalin, a (3+2) or (2+3) fragment coupling strategy can be employed. For example, a dipeptide fragment like Boc-Tyr-D-Ala-OH could be coupled with a tripeptide fragment such as H-Gly-Phe-Leu-OMe. This method has been utilized in the synthesis of various enkephalin analogs. nih.gov
Solid-phase peptide synthesis (SPPS) has also been a valuable technique for producing [D-Ala2]leucine-enkephalin and its analogs. psu.edursc.orgmdpi.com In this method, the C-terminal amino acid is attached to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. mdpi.com The use of 9-fluorenylmethyloxycarbonyl (Fmoc) as the Nα-protecting group is common in modern SPPS. psu.edursc.org This method offers advantages such as ease of purification, as excess reagents and byproducts can be washed away from the resin-bound peptide. mdpi.com
Evaluation of Synthetic Efficacy and Purity
The purity of the synthesized [D-Ala2]leucine-enkephalin is crucial for accurate biological evaluation. High-performance liquid chromatography (HPLC) is the primary method used to assess purity and for purification. psu.edursc.orgavantorsciences.com Purity levels of >97% are commonly reported for commercially available synthetic [D-Ala2]leucine-enkephalin. avantorsciences.com Other analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry are used to confirm the structure and purity of the final product. nih.gov
Table 1: Synthesis and Purity Data for [D-Ala2]leucine-enkephalin Analogs
| Synthesis Method | Protecting Group Strategy | Reported Yield | Purification Method | Final Purity | Reference |
|---|---|---|---|---|---|
| Solution-Phase | Boc | 65-77% (overall) | Silica Gel Flash Chromatography | >95% (by UPLC) | nih.gov |
| Solid-Phase | Fmoc | - | HPLC | >99% (radiochemical) | psu.edursc.org |
| Solution-Phase | - | - | - | - | nih.govjst.go.jp |
Structure-Activity Relationship (SAR) Studies of [D-Ala2]leucine-enkephalin and Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For [D-Ala2]leucine-enkephalin, these studies have been pivotal in elucidating the roles of specific amino acid residues in receptor binding, potency, and stability.
Impact of D-Alanine Substitution at Position 2 on Receptor Interactions and Stability
The substitution of the natural Glycine (B1666218) (Gly) at position 2 with D-Alanine (D-Ala) is a critical modification that significantly enhances the biological activity of leucine-enkephalin. mdpi.combiopharmaspec.comcymitquimica.com
Increased Stability: Natural enkephalins are rapidly degraded by enzymes, particularly aminopeptidases that cleave the Tyr¹-Gly² bond. mdpi.com The presence of the D-Ala residue at position 2 sterically hinders this enzymatic cleavage, leading to a much longer plasma half-life and prolonged analgesic effects. mdpi.combiopharmaspec.comcymitquimica.com For example, one study showed that replacing glycine with D-Alanine in position 2 consistently improved the stability of the analogs. researchgate.net Another study found that the shelf lives (t90%) for the degradation of Leu-Enk and its D-Ala² analog at pH 5.0 and 40°C were 48.13 and 50.9 days, respectively. yakhak.org
Enhanced Potency: The D-Ala² substitution also leads to a marked increase in potency. ias.ac.in This is attributed to the stabilization of a specific β-bend conformation that is believed to be the active conformation for binding to opioid receptors. researchgate.net This conformation allows for an optimal orientation of the key pharmacophoric elements, namely the N-terminal tyrosine and the phenylalanine at position 4.
Receptor Selectivity: While the D-Ala² substitution generally increases affinity for both mu (μ) and delta (δ) opioid receptors, it can sometimes reduce selectivity for the δ-opioid receptor by increasing activity at the μ-opioid receptor. mdpi.com However, this effect can be modulated by other substitutions in the peptide sequence.
Role of Phenylalanine at Position 4 in Potency, Selectivity, and Functional Activity
The phenylalanine (Phe) residue at position 4 is another crucial component for the biological activity of [D-Ala2]leucine-enkephalin and its analogs.
Potency and Receptor Binding: The aromatic side chain of Phe⁴ is essential for high-affinity binding to opioid receptors. mdpi.com It is believed to interact with a hydrophobic pocket within the receptor binding site. The stereochemistry at this position is critical, as substitution with D-Phe significantly reduces both potency and binding affinity.
Selectivity: Modifications to the Phe⁴ residue can modulate the selectivity of the peptide for different opioid receptor subtypes. mdpi.comnih.gov For example, substitutions at the meta-position of the phenyl ring have been shown to provide high-affinity ligands with varying levels of selectivity and bias at both the δ- and μ-opioid receptors. mdpi.comnih.govbiorxiv.org Halogenation at the para-position of Phe⁴ has been observed to enhance δ-opioid receptor affinity while reducing μ-opioid receptor affinity in some enkephalin analogs. mdpi.combiorxiv.org
Functional Activity and Signaling Bias: The Phe⁴ position also plays a role in the functional activity and signaling bias of the peptide. mdpi.comnih.govbiorxiv.org Signaling bias refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Studies have shown that substitutions at the meta-position of Phe⁴ can produce analogs with divergent and distinct signaling profiles at both δ- and μ-opioid receptors. nih.govbiorxiv.org This has important implications for designing new opioid ligands with improved therapeutic profiles and reduced side effects.
Table 2: Impact of Amino Acid Substitutions on [D-Ala2]leucine-enkephalin Activity
| Position | Substitution | Effect on Stability | Effect on Potency | Effect on Receptor Selectivity | Reference |
|---|---|---|---|---|---|
| 2 | Gly → D-Ala | Increased | Increased | Can decrease δ-selectivity | mdpi.combiopharmaspec.comcymitquimica.comresearchgate.netyakhak.orgias.ac.in |
| 4 | L-Phe → D-Phe | - | Decreased | - | - |
| 4 | Modifications to Phe ring | Can be improved | Can be modulated | Can be modulated for δ/μ selectivity | mdpi.comnih.govbiorxiv.org |
C-Terminal Modifications and their Influence on Opioid Agonism and Receptor Selectivity
Modifications to the C-terminus of [D-Ala2]leucine-enkephalin (DADLE) and related enkephalin analogs play a crucial role in determining their affinity and selectivity for opioid receptors. The C-terminal carboxylate group, for instance, is considered a key pharmacophoric point for delta-opioid receptor (DOR) activity and selectivity, along with the N-terminal tyrosine (Tyr¹) and the phenylalanine (Phe⁴) residue. mdpi.com
Truncation of the C-terminal residue can have varied effects. Interestingly, the C-terminally truncated tetrapeptide of [D-Ala²]-enkephalin was found to retain its activity at the DOR. mdpi.com In contrast, modifications such as C-terminal amidation have been employed to enhance metabolic stability. mdpi.com
The introduction of different chemical groups at the C-terminus can significantly alter the pharmacological profile. For example, replacing the terminal carboxylate with a tetrazole group in leu-enkephalin and DADLE analogs was found to slightly decrease the affinity for both mu-opioid receptors (MOR) and DORs, as well as reduce the half-life. researchgate.netiiitd.edu.in However, combining a C-terminal tetrazole with an N-terminal Nα-guanidyl group and a D-Ala at position 2 resulted in a compound with significantly enhanced stability, lipophilicity, affinity, and potency. researchgate.netmdpi.com
In the context of bifunctional peptides, the C-terminus often serves as the "address" region, directing the molecule's interaction with a secondary target, such as the neurokinin-1 (NK1) receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that the C-terminus is not only a critical pharmacophore for substance P antagonist activity but also acts as an address region for the structurally distant opioid agonist pharmacophore. nih.gov For instance, in a series of bifunctional peptides, modifications at the C-terminus, such as the introduction of a 3',5'-(bistrifluoromethyl)benzyl ester of N-acylated tryptophan, were crucial for NK1 antagonist activity. nih.govnih.gov The removal of the trifluoromethyl groups from this ester resulted in increased opioid affinities, particularly at the MOR, but reduced antagonist activity at the NK1 receptor, highlighting the critical role of these groups for the substance P antagonist pharmacophore. nih.gov
Furthermore, oxidation of the methionine residue at the fifth position to Met(O) in a bifunctional peptide enhanced opioid activities and δ selectivity. nih.gov These findings underscore the profound impact of C-terminal modifications on the opioid agonism and receptor selectivity of DADLE and its derivatives, offering a versatile strategy for fine-tuning their pharmacological profiles.
Table 1: Effects of C-Terminal Modifications on DADLE and Related Peptides
| Modification | Peptide Context | Effect on Opioid Receptor Affinity/Activity | Effect on Other Properties | Reference |
|---|---|---|---|---|
| Truncation | [D-Ala²]-Enkephalin | Retained DOR activity | - | mdpi.com |
| Amidation | General enkephalin analogs | - | Increased metabolic stability | mdpi.com |
| Tetrazole replacement of carboxylate | Leu-enkephalin and DADLE analogs | Slightly decreased MOR and DOR affinity | Decreased half-life | researchgate.netiiitd.edu.in |
| Benzylamide | Bifunctional peptide | High affinity for both δ and μ receptors | Good NK1 antagonist activity | nih.gov |
| N-methylation of C-terminal amide | Bifunctional peptide | Decreased opioid receptor affinities | - | nih.gov |
| Removal of trifluoromethyl groups from C-terminal ester | Bifunctional peptide | Increased opioid affinities, especially at MOR | Reduced NK1 antagonist activity | nih.gov |
N-Terminal Modifications and their Effects on Activity and Stability
Modifications at the N-terminus of [D-Ala2]leucine-enkephalin (DADLE) and other enkephalin analogs are critical for their biological activity and metabolic stability. The N-terminal tyrosine (Tyr¹) residue is a fundamental component of the "message" sequence shared by all endogenous opioid peptides, essential for receptor recognition and binding. mdpi.comfrontiersin.org
One of the most significant modifications is the substitution of the naturally occurring L-amino acid at position 2 with a D-amino acid, such as D-Alanine in DADLE. This substitution of Gly² with D-Ala² is a well-established strategy to increase metabolic stability by protecting the Tyr¹-Gly² peptide bond from enzymatic degradation by aminopeptidases. mdpi.comescholarship.org This modification generally leads to increased activity and, in many enkephalin analogs, a reduction in DOR selectivity due to an increase in MOR activity. mdpi.commdpi.com
Further modifications at the N-terminus can fine-tune the pharmacological profile. For instance, replacing the N-terminal ammonium (B1175870) group with a guanidyl group in leu-enkephalin and DADLE analogs has been shown to significantly improve affinity, potency, lipophilicity, and stability. researchgate.netiiitd.edu.in The combination of an N-terminal Nα-guanidyl group with a C-terminal tetrazole and a D-Ala at position 2 resulted in a peptidomimetic with sub-nanomolar affinity and a plasma stability of up to 24 hours, indicating protection against protease degradation. researchgate.net
The introduction of a β-Alanine at the N-terminus of an enkephalin-like tetrapeptide has been reported to produce longer-lasting antinociceptive effects due to reduced accessibility for endopeptidases. researchgate.netmdpi.com N-allylation has also been a successful modification, particularly in converting MOR agonists into antagonists. mdpi.com
In the context of bifunctional peptides, the N-terminal sequence, often based on DADLE or biphalin, constitutes the opioid agonist pharmacophore. nih.gov The sequence H-Tyr-D-Ala-Gly-Phe was chosen for the opioid agonist part in some designs due to its high metabolic stability. nih.govu-tokyo.ac.jp
Table 2: Impact of N-Terminal Modifications on DADLE and Related Peptides
| Modification | Peptide Context | Effect on Opioid Receptor Affinity/Activity | Effect on Stability/Other Properties | Reference |
|---|---|---|---|---|
| Substitution of Gly² with D-Ala² | Enkephalin analogs | Increased activity, often with reduced DOR selectivity (increased MOR activity) | Increased metabolic stability | mdpi.commdpi.com |
| Guanidyl replacement of ammonium | Leu-enkephalin and DADLE analogs | Significantly improved affinity and potency | Increased lipophilicity and stability | researchgate.netiiitd.edu.in |
| Introduction of β-Ala at N-terminus | Enkephalin-like tetrapeptide | - | Longer-lasting antinociceptive effects due to reduced endopeptidase accessibility | researchgate.netmdpi.com |
| N-allylation | General opioid peptides | Can convert agonists to antagonists | - | mdpi.com |
Design of Bifunctional Peptides Incorporating [D-Ala2]leucine-enkephalin Pharmacophores
The design of bifunctional or chimeric peptides that incorporate the pharmacophore of [D-Ala2]leucine-enkephalin (DADLE) represents a sophisticated strategy to create novel therapeutic agents, particularly for pain management. nih.govu-tokyo.ac.jp This approach is based on the concept of overlapping pharmacophores, where a single molecule is engineered to interact with two different receptor systems simultaneously. nih.gov A common strategy involves combining an opioid agonist pharmacophore with a neurokinin 1 (NK1) receptor antagonist pharmacophore. nih.govnih.gov
In these designs, the opioid agonist component is typically located at the N-terminus of the peptide, while the NK1 antagonist moiety is at the C-terminus. nih.gov The opioid pharmacophore is often derived from the sequence of DADLE or biphalin. nih.gov For instance, the H-Tyr-D-Ala-Gly-Phe sequence, which is a substituted "message" sequence of enkephalins, is frequently chosen for the opioid agonist part due to its high metabolic stability and its presence in potent opioids like DADLE. nih.govu-tokyo.ac.jp
The C-terminal portion is designed to target the NK1 receptor, often by modifying structures from known NK1 antagonists, such as the 3',5'-(bistrifluoromethyl)benzyl ester of N-acylated tryptophans. nih.govnih.gov These two pharmacophores can be further divided into "message" and "address" regions, where the N-terminal opioid sequence acts as the primary message for opioid receptors, and the C-terminal modification serves as the address for the NK1 receptor. nih.gov
The rationale behind this bifunctional design is to achieve a synergistic effect. Opioid agonists provide analgesia, while NK1 antagonists can counteract the pronociceptive signaling of substance P and potentially mitigate some of the undesirable side effects of opioids, such as tolerance development. nih.govnih.gov
Structure-activity relationship (SAR) studies of these bifunctional peptides have revealed that modifications in the "address" region, specifically the fifth amino acid residue, can have critical effects on the activities at both δ/μ opioid receptors and NK1 receptors. nih.gov For example, among a series of synthesized peptides, H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂ and H-Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂ demonstrated excellent agonist activity at both δ and μ opioid receptors and excellent antagonist activity at the NK1 receptor. nih.gov
Truncation of the peptide sequence in the address regions of these bifunctional ligands has also been explored to create shorter peptides that are easier to synthesize and may have better potential as templates for small molecule peptidomimetics. nih.gov
Computational Chemistry and Molecular Modeling of [D-Ala2]leucine-enkephalin
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are a powerful computational tool used to predict the binding mode and affinity of a ligand, such as [D-Ala2]leucine-enkephalin (DADLE), to its target receptor, primarily the delta-opioid receptor (DOR). These simulations provide insights into the specific molecular interactions that govern ligand recognition and receptor activation.
Docking studies have been employed to understand the structural basis of the interaction between DADLE and the DOR. For example, in a study exploring the interactions of various enkephalin and dalargin (B549230) analogues with the mu-opioid receptor (MOR), docking simulations helped to explain in vitro results and could be used in the design of new MOR agonists. researchgate.net While this study focused on the MOR, the principles are applicable to DADLE and the DOR.
The availability of crystal structures for opioid receptors has significantly advanced the accuracy and utility of docking simulations. frontiersin.org These structures provide a detailed three-dimensional template of the receptor's binding pocket, allowing for more precise predictions of how ligands like DADLE fit and interact. Docking studies can help to identify key amino acid residues within the receptor that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For instance, docking studies suggest that ligand-specific conformations of the δ-opioid receptor are induced upon binding. physiology.org
Furthermore, docking simulations can be used in virtual screening to identify new potential ligands from large compound libraries. By computationally "docking" each compound into the receptor's binding site and scoring its predicted affinity, researchers can prioritize a smaller number of promising candidates for experimental testing.
In the context of bifunctional peptides incorporating the DADLE pharmacophore, docking simulations can be used to model the interactions of the chimeric molecule with both the opioid receptor and the secondary target, such as the NK1 receptor. This can aid in the rational design of ligands with balanced activities at both receptors.
Conformational Analysis and Dynamics
The biological activity of a flexible peptide like [D-Ala2]leucine-enkephalin (DADLE) is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the preferred shapes (conformers) of the peptide in different environments, such as in solution or when bound to a receptor. Molecular dynamics (MD) simulations are a key computational technique used for this purpose, allowing researchers to observe the dynamic behavior of the peptide over time.
Several computational and experimental studies have been conducted to characterize the conformational profile of DADLE. nih.gov Early studies using one- and two-dimensional proton magnetic resonance spectroscopy suggested the predominance of two γ-bends in the backbone conformation of DADLE in a DMSO-d6 solution. nih.gov The crystal structure of DADLE revealed a single-bend folded conformation. nih.gov
More recent and extensive computational studies have provided a more detailed picture. Microsecond-scale molecular dynamics and bias-exchange metadynamics simulations of DADLE in an explicit solvent have revealed a small number of conformational minima in solution, separated by relatively small energy barriers. nih.govnih.gov These simulations provide a thorough exploration of the conformational space and help to identify candidate bioactive forms of the peptide by finding common spatial arrangements of key pharmacophoric points among the sampled conformations. nih.gov
The conformation extracted from the lowest free-energy basin in these simulations was found to be the most similar to the available X-ray crystal structure of DADLE. nih.gov Conformational analysis can also shed light on how modifications to the peptide sequence affect its structure and, consequently, its activity. For example, the incorporation of a D-Ala residue at position 2 is known to influence the conformational preferences of the peptide backbone.
Understanding the conformational landscape of DADLE is crucial for the rational design of peptidomimetics. By identifying the key structural features of the bioactive conformation, researchers can design more rigid analogs that are "pre-organized" to fit the receptor, potentially leading to higher affinity and selectivity.
Table 3: Key Conformational Features of [D-Ala2]leucine-enkephalin
| Method | Environment | Key Conformational Findings | Reference |
|---|---|---|---|
| Proton Magnetic Resonance Spectroscopy | DMSO-d6 solution | Predominance of two γ-bends in the backbone | nih.gov |
| X-ray Crystallography | Crystal | Single-bend folded conformation | nih.gov |
Pharmacological Characterization and Receptor Interactions of D Ala2 Leucine Enkephalin
Opioid Receptor Binding Affinity and Selectivity
The pharmacological profile of [D-Ala2]leucine-enkephalin is defined by its binding affinity and selectivity for the different classes of opioid receptors: delta (δ), mu (μ), and kappa (κ).
[D-Ala2]leucine-enkephalin is a potent agonist at the delta-opioid receptor (DOR) nih.govnih.gov. It demonstrates a high binding affinity for this receptor subtype, which is substantiated by radioligand binding assays. These studies have determined its inhibition constant (Ki) at the DOR to be approximately 2.06 nM caymanchem.com. This strong affinity underlies its frequent use as a selective DOR agonist in studies investigating the physiological roles of the delta opioid system, such as in neuroprotection and synaptic modulation nih.gov.
While showing a clear preference for the DOR, [D-Ala2]leucine-enkephalin also interacts significantly with the mu-opioid receptor (MOR) mdpi.comechelon-inc.com. Its binding affinity for the MOR is moderate, with a reported Ki value of 13.8 nM caymanchem.com. This indicates that while DADLE is selective for the delta receptor, its selectivity over the mu receptor is not absolute. The ratio of Ki values (MOR/DOR) is approximately 6.7, quantifying its preference for the DOR. This cross-reactivity is an important consideration in experimental designs, as effects observed after DADLE administration could potentially be mediated, in part, through MOR activation.
In contrast to its interaction with delta and mu receptors, [D-Ala2]leucine-enkephalin displays a negligible affinity for the kappa-opioid receptor (KOR). Its inhibition constant at the KOR is very high, reported at 16,000 nM caymanchem.com. This demonstrates a high degree of selectivity for DOR over KOR (a selectivity ratio of over 7,700-fold), indicating that KOR activation is not a significant component of its pharmacological activity.
The binding affinities of [D-Ala2]leucine-enkephalin are determined using radioligand binding assays, which are a cornerstone for characterizing ligand-receptor interactions. These assays typically involve competition studies, where increasing concentrations of the unlabeled compound (in this case, DADLE) are used to displace a radiolabeled ligand with known affinity for a specific receptor subtype. By measuring the concentration of DADLE required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. This value represents the affinity of the compound for the receptor. Studies have utilized radiolabeled versions of DADLE itself ([3H]DADLE) or competed it against other standard radioligands to establish its binding profile across the opioid receptor family nih.gov.
Table 1: Opioid Receptor Binding Affinity of [D-Ala2]leucine-enkephalin
This table summarizes the inhibition constants (Ki) of [D-Ala2]leucine-enkephalin at the human delta, mu, and kappa opioid receptors as determined by in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (MOR Ki / DOR Ki) | Selectivity Ratio (KOR Ki / DOR Ki) |
| Delta (δ) | 2.06 caymanchem.com | - | - |
| Mu (μ) | 13.8 caymanchem.com | 6.7 | - |
| Kappa (κ) | 16,000 caymanchem.com | - | ~7767 |
G Protein-Coupled Receptor (GPCR) Signaling Pathways
Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily. The binding of an agonist like [D-Ala2]leucine-enkephalin initiates a cascade of intracellular events mediated by heterotrimeric G proteins.
Upon agonist binding, the opioid receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated G protein. This promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.
The ability of [D-Ala2]leucine-enkephalin to activate this pathway is commonly assessed using [35S]GTPγS binding assays. [35S]GTPγS is a non-hydrolyzable analog of GTP that binds to the Gα subunit upon receptor activation. The accumulation of radioactivity in cell membranes is a direct measure of G protein activation. Studies have shown that DADLE stimulates G protein activation, confirming its role as a functional agonist nih.govresearchgate.net. For instance, research in hippocampal preparations demonstrated that DADLE treatment modulates the binding of GTP analogs, an effect that is reversible by DOR antagonists, confirming that this signaling is receptor-mediated nih.gov. This assay provides a crucial link between receptor binding and the initiation of a functional cellular response.
Beta-Arrestin Recruitment and Signaling
Upon activation by an agonist like [D-Ala2]leucine-enkephalin, opioid receptors, which are G protein-coupled receptors (GPCRs), undergo a conformational change. This change facilitates their phosphorylation by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The recruitment of β-arrestin sterically hinders the receptor from coupling to G proteins, a process central to desensitization. mdpi.commdpi.com Beyond this canonical role, β-arrestins act as scaffold proteins, initiating their own signaling cascades and mediating receptor endocytosis.
The efficacy and potency with which an agonist promotes β-arrestin recruitment can vary significantly, influencing its pharmacological profile. For the closely related and extensively studied analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), its ability to recruit β-arrestin 2 has been quantified. Research indicates that DADLE recruits β-arrestin 2 more efficaciously than the endogenous Leu-enkephalin at both δ-opioid receptors (δOR) and µ-opioid receptors (µOR). This suggests that the structural modifications in these synthetic analogs not only increase stability but also alter the signaling outcomes following receptor binding.
| Receptor | Parameter | DADLE | Leu-enkephalin (Reference) |
|---|---|---|---|
| δ-Opioid Receptor (δOR) | Efficacy (%) | 126% | 100% |
| Potency (EC50, nM) | Data Not Specified | 8.9 nM | |
| µ-Opioid Receptor (µOR) | Efficacy (%) | 99% | 60% (relative to DAMGO) |
| Potency (EC50, nM) | Data Not Specified | 977 nM |
Biased Agonism and Differential Signaling Profiles
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates a subset of downstream signaling pathways. In the context of opioid receptors, the two major pathways are G protein-dependent signaling and β-arrestin-dependent signaling. While G protein activation is traditionally associated with the primary therapeutic effects of opioids, β-arrestin recruitment is linked to receptor desensitization, internalization, and certain adverse effects.
[D-Ala2, D-Leu5]-enkephalin (DADLE) has been characterized as a G protein-biased agonist at the δ-opioid receptor. This means it shows a preference for activating G protein signaling pathways over the recruitment of β-arrestin. When compared to the reference δOR agonist SNC-80, DADLE demonstrates a significant bias towards G protein activation over the recruitment of both β-arrestin 1 and β-arrestin 2. The degree of this preference can be quantified using a "bias factor." Studies have calculated the bias factor for DADLE to be 1.5 for G protein over β-arrestin 1 and 1.15 for G protein over β-arrestin 2, confirming its G protein-biased profile. This differential signaling profile is a key area of research, as G protein-biased opioids are hypothesized to offer therapeutic benefits with a reduced side-effect profile.
| Compound | Signaling Pathway Preference | Bias Factor (vs. SNC-80) |
|---|---|---|
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | G protein vs. β-arrestin 1 | 1.5 |
| G protein vs. β-arrestin 2 | 1.15 |
Receptor Desensitization and Internalization Mechanisms
Prolonged exposure to an agonist like [D-Ala2]leucine-enkephalin leads to a waning of the receptor response, a phenomenon known as desensitization. A key mechanism initiating this process is the phosphorylation of the intracellular domains of the opioid receptor by G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK3. nih.govnih.govbath.ac.uk This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin uncouples the receptor from its G protein, thus attenuating signaling.
Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization, a process that removes the receptor from the cell surface, further contributing to the desensitized state. For peptide agonists such as DADLE, this internalization of the δ-opioid receptor occurs rapidly. nih.gov Studies have shown that this process is mediated by a clathrin-dependent endocytic pathway. nih.gov Disruption of clathrin-coated pit formation significantly inhibits DADLE-induced receptor internalization. nih.gov
Interestingly, research has revealed distinct roles for the two β-arrestin isoforms in this process. The internalization of the δ-opioid receptor can occur through both phosphorylation-dependent and phosphorylation-independent pathways. Evidence suggests that β-arrestin 1 is exclusively involved in the phosphorylation-dependent internalization, whereas β-arrestin 2 is required for the phosphorylation-independent pathway of receptor internalization. nih.gov Once internalized, the fate of the receptor can vary; it may be recycled back to the cell membrane, leading to resensitization, or targeted to lysosomes for degradation, a process known as down-regulation. nih.gov
Enzymatic Stability and Metabolic Pathways of D Ala2 Leucine Enkephalin
Resistance to Aminopeptidase (B13392206) Hydrolysis
A primary metabolic pathway for natural enkephalins is the hydrolysis of the Tyr-Gly peptide bond by aminopeptidases, leading to rapid inactivation. The substitution of the L-alanine at position 2 in the natural peptide with a D-alanine residue in [D-Ala2]leucine-enkephalin creates a stereochemical barrier that sterically hinders the active site of these enzymes. This modification makes the Tyr-D-Ala bond significantly less susceptible to cleavage by aminopeptidases.
Research has shown that in brain tissue, [D-Ala2]leucine-enkephalin exhibits a low susceptibility to aminopeptidase activity nih.gov. Studies on similar D-Ala2 analogs, such as [D-Ala2]-Met-enkephalinamide, have also confirmed their resistance to degradation by brain enzymes nih.gov. This inherent resistance to aminopeptidase action is a critical factor in the compound's prolonged activity within the central nervous system. While some degradation can occur in plasma, where a combination of aminopeptidase M and angiotensin-converting enzyme may contribute to hydrolysis, its stability in brain tissue, the primary site of action, is markedly enhanced compared to its natural counterparts nih.gov.
Susceptibility to Endopeptidase Hydrolysis (e.g., Gly-Phe bond cleavage)
Despite its resistance to aminopeptidases, [D-Ala2]leucine-enkephalin remains a substrate for certain endopeptidases. The principal enzyme responsible for its breakdown in the brain is Neprilysin, also known as neutral endopeptidase-24.11 or "enkephalinase" nih.gov. This enzyme specifically targets and cleaves the Gly-Phe peptide bond at positions 3 and 4 of the pentapeptide chain.
The enzymatic action of neprilysin on [D-Ala2]leucine-enkephalin results in the formation of two primary fragments: the N-terminal tripeptide Tyr-D-Ala-Gly and the C-terminal dipeptide Phe-Leu. This cleavage effectively inactivates the molecule, as the opioid activity is dependent on the intact pentapeptide structure. Studies using synaptic membranes have confirmed that the hydrolysis of [D-Ala2]leucine-enkephalin at the Gly-Phe bond is the main metabolic route, yielding these specific fragments nih.gov. Therefore, while the D-Ala2 substitution protects the N-terminus, the internal Gly-Phe bond remains the molecule's point of vulnerability to endopeptidase-mediated degradation.
Comparative Stability Studies with Natural Enkephalins
The primary advantage of [D-Ala2]leucine-enkephalin over its endogenous counterpart, Leucine-enkephalin (Leu-Enk), is its significantly enhanced metabolic stability. Direct comparative studies have consistently demonstrated the superior half-life of the synthetic analog in various biological matrices.
For instance, Leu-Enk is degraded rapidly in plasma, with one study noting a half-life of only 25 minutes in mouse plasma nih.gov. In contrast, D-Ala2 substitution dramatically extends this duration. A study examining the degradation of Leu-Enk and a related synthetic analog, [D-Ala2]-leucine enkephalinamide, in rabbit mucosal extracts provides a clear illustration of this enhanced stability. The degradation half-lives were measured in extracts from different tissues, highlighting the extensive and rapid breakdown of the natural peptide compared to its modified counterpart koreascience.kr.
| Compound | Nasal Mucosa Half-Life (hours) | Rectal Mucosa Half-Life (hours) | Vaginal Mucosa Half-Life (hours) |
|---|---|---|---|
| Leucine-enkephalin | 1.62 | 0.37 | 1.12 |
| [D-Ala2]leucine-enkephalinamide | 30.55 | 9.70 | 6.82 |
This substantial increase in half-life, ranging from approximately 9-fold to 26-fold depending on the tissue, underscores the effectiveness of the D-Ala2 modification in protecting the peptide from rapid enzymatic destruction, thereby prolonging its potential for receptor interaction.
Influence of Chemical Modifications on Enzyme Stability
Beyond the foundational D-Ala2 substitution, further chemical modifications have been explored to modulate the enzymatic stability of enkephalin analogs. These alterations target different aspects of the peptide's structure to inhibit recognition and cleavage by various peptidases.
Substitution at the Phe4 Position : Modifying the phenylalanine residue at position 4 has been shown to influence stability. Introducing meta-substituents on the aromatic ring of Phe4 can impede proteolysis at the Gly3-Phe4 site, which is the primary target for neprilysin mdpi.com. Furthermore, replacing Phe4 with a "cyclopropyl" phenylalanine residue has been found to confer significant stability against cleavage by carboxypeptidase Y nih.gov.
Backbone Modifications : Changes to the peptide backbone itself, such as N-methylation, can provide additional protection against proteases nih.gov. Another strategy involves "stapling," where the peptide is cyclized using bifunctional reagents. This conformational constraint can protect against enzymatic degradation while maintaining the necessary structure for receptor binding rsc.org.
These examples demonstrate that while the D-Ala2 substitution is a critical first step in preventing aminopeptidase action, a multi-faceted approach involving modifications at other positions and the C-terminus can further enhance the enzymatic stability and bioavailability of enkephalin analogs.
Neurobiological Effects and Mechanisms of Action of D Ala2 Leucine Enkephalin
Modulation of Pain Perception (Antinociception)
[D-Ala2]leucine-enkephalin is a potent modulator of pain perception, exhibiting significant antinociceptive properties. Its ability to alleviate pain is mediated through complex interactions within the central and peripheral nervous systems. By activating opioid receptors, it effectively dampens the transmission of nociceptive signals, leading to a state of analgesia.
Central Nervous System (CNS) Mediated Analgesia
Within the central nervous system, [D-Ala2]leucine-enkephalin produces analgesia primarily through its action on opioid receptors located in various brain regions involved in pain processing. Enkephalins, as a class of endogenous opioids, are crucial in pain regulation by acting as neurotransmitters that modulate pain signals. mdpi.com The distribution of enkephalins across the CNS, including the nucleus accumbens, caudate nucleus, globus pallidus, hypothalamus, substantia nigra, and locus coeruleus, provides a wide range of physiological functions, with pain modulation being a primary one. mdpi.com
Studies have shown that intracerebroventricular administration of a related analogue, [D-Ala2,Leu5,Cys6]enkephalin (DALCE), produces dose- and time-dependent antinociception in animal models. nih.gov In these studies, DALCE was found to be significantly more potent than morphine and another delta-opioid agonist, [D-Pen2,D-Pen5]enkephalin (DPDPE), when administered directly into the cerebral ventricles. nih.gov The antinociceptive effects of these enkephalin analogues are mediated through delta-opioid receptors, as they can be blocked by selective delta antagonists. nih.gov
Spinal Cord Mechanisms of Antinociception
The spinal cord is a critical site for the modulation of nociceptive information. Enkephalins are present in the dorsal horn of the spinal cord, particularly in the superficial layers (laminae I and II), where they inhibit the transmission of pain signals. mdpi.com The activation of descending pain pathways, involving serotonergic and noradrenergic neurons, leads to the activation of spinal interneurons that release enkephalins. karger.com These released enkephalins then act on delta-opioid receptors present on both primary afferent neurons and second-order neurons, resulting in a reduction of excitatory neurotransmitter release (such as glutamate (B1630785), substance P, and CGRP) and hyperpolarization of the postsynaptic membrane. karger.com This dual action effectively diminishes the transmission of pain signals to higher brain centers. karger.com
Intrathecal administration of delta-opioid receptor agonists has been shown to produce potent analgesia, confirming the involvement of spinal delta receptors in pain modulation. researchgate.net For instance, the intrathecal injection of [D-Ala2]deltorphin II, a highly selective delta-opioid receptor agonist, produces a dose-related inhibition of the tail-flick response in rats, an effect that is completely abolished by a selective delta antagonist. researchgate.net
Involvement in Acute and Chronic Pain Models
The analgesic efficacy of [D-Ala2]leucine-enkephalin has been demonstrated in various preclinical and clinical pain models. Animal models of pain are essential tools for investigating pain mechanisms and evaluating the efficacy of therapeutic agents. nih.gov These models can be broadly categorized into acute pain models (e.g., tail-flick test, hot-plate test) and chronic pain models (e.g., inflammatory pain, neuropathic pain). nih.govnih.gov
In a clinical setting, the analgesic effects of intrathecally administered [D-Ala2]leucine-enkephalin (referred to as DADL in the study) were evaluated in cancer patients with chronic pain. nih.gov In a randomized, double-blind, cross-over study, intrathecal DADL produced analgesia in all ten tolerant cancer patients tested. nih.gov When compared to intrathecal morphine, DADL provided greater total pain relief in six patients, equal relief in one, and less in three. nih.gov This study highlights the potential of delta-opioid agonists in managing chronic pain, even in patients who have developed tolerance to traditional mu-opioid agonists like morphine. nih.gov
| Pain Model | Key Findings | Reference |
| Warm-water tail-flick test (mice) | Intracerebroventricular [D-Ala2,Leu5,Cys6]enkephalin (DALCE) was 3- and 90-fold more potent than morphine and DPDPE, respectively. | nih.gov |
| Tail-flick test (rats) | Intrathecal [D-Ala2]deltorphin II produced a dose-related inhibition of the tail-flick response. | researchgate.net |
| Chronic pain in cancer patients | Intrathecal [D-Ala2]leucine-enkephalin produced effective pain relief in patients tolerant to systemic opiates. | nih.gov |
Neuroprotection and Neuroregeneration
Beyond its role in pain modulation, [D-Ala2]leucine-enkephalin exhibits significant neuroprotective and potentially neuroregenerative properties. It has been shown to promote the survival of neurons and glial cells in the central nervous system, particularly under conditions of cellular stress such as hypoxia and neurotoxicity. nih.gov
Mechanisms of Neuronal Survival and Apoptosis Reduction
[D-Ala2]leucine-enkephalin promotes neuronal survival through various mechanisms, including the attenuation of apoptosis (programmed cell death). In studies involving models of hypoxic injury, pretreatment with [D-Ala2]leucine-enkephalin reduced neuronal injury after 24 hours of oxygen deprivation. nih.gov This neuroprotective effect is thought to be mediated by the activation of delta-opioid receptors, which triggers intracellular signaling pathways that inhibit apoptotic processes. nih.gov
Furthermore, [D-Ala2]leucine-enkephalin has been shown to protect against neurotoxicity induced by substances like methamphetamine. researchgate.net It blocked and even reversed the damage to dopaminergic terminals caused by methamphetamine, in part by reducing the mRNA expression of the pro-apoptotic factor p53 and the immediate early gene c-fos. researchgate.net In cell culture models, it also prevented cell death caused by serum deprivation in a manner that was sensitive to the opioid antagonist naltrexone, further supporting the role of opioid receptors in its pro-survival effects. researchgate.net The neuroprotective effect in hypoxic conditions may also be related to its ability to inhibit presynaptic glutamate release, thereby reducing excitotoxicity.
| Experimental Model | Protective Effect of [D-Ala2]leucine-enkephalin | Proposed Mechanism |
| Oxygen-Deprivation in Cortical Co-cultures | Reduced neuronal injury. nih.gov | Activation of delta-opioid receptor signaling pathways. nih.gov |
| Methamphetamine-Induced Neurotoxicity | Blocked and reversed dopaminergic terminal damage. researchgate.net | Attenuated mRNA expression of p53 and c-fos. researchgate.net |
| Serum Deprivation in PC12 Cells | Blocked cell death. researchgate.net | Naltrexone-sensitive opioid receptor activation. researchgate.net |
| Hypoxia in Rat Cortical Neurons | Attenuated hypoxic inward current and favored recovery. | Inhibition of presynaptic glutamate release. |
Regulation of Cellular Transcription and RNA Polymerase II Phosphorylation
The neuroprotective effects of [D-Ala2]leucine-enkephalin are also linked to its ability to modulate gene expression. Preconditioning with this compound prior to hypoxic exposure has been shown to significantly alter the transcriptional profile of cortical neurons and glial cells. nih.gov In one study using cDNA microarrays, exposure to [D-Ala2]leucine-enkephalin followed by hypoxia resulted in the significant induction or repression of 1917 out of 39,511 genes (4.9%). nih.gov
This large-scale change in gene expression involved a coordinated regulation of multiple cellular pathways. Specifically, there was an increased expression of potentially protective genes and a decreased expression of potentially harmful genes related to apoptosis, intracellular ion homeostasis, molecular chaperones, and glucose metabolism. nih.gov This suggests that [D-Ala2]leucine-enkephalin orchestrates a complex transcriptional response that enhances cellular resilience to stress. While these studies demonstrate a clear impact on gene transcription, the direct mechanisms involving the regulation of RNA Polymerase II phosphorylation by [D-Ala2]leucine-enkephalin have not been fully elucidated in the reviewed literature. RNA Polymerase II is the key enzyme responsible for transcribing protein-coding genes, and its activity is tightly regulated by phosphorylation of its C-terminal domain (CTD). The observed changes in gene expression strongly imply an upstream regulation of the transcriptional machinery, but further research is needed to establish a direct link to RNA Polymerase II phosphorylation events.
Attenuation of Oxidative Stress in CNS
[D-Ala2]leucine-enkephalin, often referred to as DADLE, demonstrates significant neuroprotective properties through the attenuation of oxidative stress within the central nervous system (CNS). Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in various neuropathological conditions. The nervous system is particularly susceptible to oxidative damage due to its high metabolic rate, substantial lipid content, and comparatively low levels of endogenous antioxidants nih.gov.
In models of spinal cord ischemia-reperfusion (I/R) injury, DADLE has been shown to exert antioxidative effects. Research involving biochemical analysis of oxidative stress markers has provided evidence for its protective mechanisms. Following I/R injury in rabbits, administration of DADLE led to a notable decrease in the serum levels of malondialdehyde (MDA) and nitric oxide (NO), both of which are key indicators of oxidative damage and lipid peroxidation nih.gov. Concurrently, DADLE treatment enhanced the activity of crucial endogenous antioxidant enzymes, namely glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) nih.gov. These enzymes are vital for neutralizing free radicals and mitigating the cellular damage they cause nih.gov. By bolstering the endogenous antioxidant defense system, DADLE helps to counteract the cascade of oxidative processes that lead to protein degradation, lipid peroxidation, and DNA damage during reperfusion nih.gov.
Effects in Ischemia-Reperfusion Injury Models (e.g., stroke, spinal cord injury)
The neuroprotective capacity of [D-Ala2]leucine-enkephalin is prominently observed in preclinical models of ischemia-reperfusion (I/R) injury, such as those simulating stroke and spinal cord injury. Cerebral I/R injury is a primary cause of acute brain damage, and DADLE has been identified as a synthetic delta-opioid receptor (DOR) agonist that confers significant neuroprotection in this context wikipedia.orgnih.gov.
In rabbit models of spinal cord I/R injury, DADLE has been reported to attenuate neural injury, reduce the rate of paraplegia, and increase the number of surviving motor neurons nih.govnih.gov. Similarly, in rat models of focal cerebral ischemia (stroke), DADLE protects the brain against I/R injury wikipedia.org. The mechanisms underlying these protective effects are multifaceted and involve the modulation of several key signaling pathways. One identified mechanism is the inhibition of the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, which plays a role in the inflammatory response following ischemia wikipedia.org.
Furthermore, DADLE's protective actions are linked to the activation of pro-survival pathways. Studies have shown that DADLE activates the delta-2 opioid receptor, potentially through the downstream MEK-ERK pathway, to promote cell survival and reduce neuronal apoptosis mdpi.com. The anti-apoptotic effect of DADLE is a recurring theme in its neuroprotective profile, with research indicating it can protect the brain from I/R injury through this pathway nih.gov. In brain microvascular endothelial cells, DADLE has been shown to reduce apoptosis caused by acute I/R injury by enhancing mitophagy, a process of selective mitochondrial autophagy researchgate.netnih.gov. Another critical mechanism involves the activation of the AMPK/mTOR/ULK1 signaling pathway, which enhances neuronal autophagy and improves neuronal survival following ischemic events nih.gov.
Research Findings in Ischemia-Reperfusion Injury Models
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| Rabbit Spinal Cord Ischemia-Reperfusion | Attenuated behavioral retardation and loss of motor neurons. | General neuroprotection via delta-opioid agonism. | nih.gov |
| Rat Focal Cerebral Ischemia-Reperfusion | Protected brain against injury. | Inhibition of TLR4/NF-κB signaling pathway. | wikipedia.org |
| Rabbit Spinal Cord Ischemia-Reperfusion | Reduced paraplegia rate, increased neuron survival. | Antioxidative and anti-apoptotic effects. | nih.gov |
| Rat Global Cerebral Ischemia | Promoted hippocampal neuronal survival. | Activation of delta opioid receptor-AMPK-autophagy axis. | nih.gov |
| Ex Vivo Brain Slices (Ischemia Model) | Attenuated lactic dehydrogenase release and neuronal apoptosis. | Activation of delta-2 opioid receptors and the MEK-ERK pathway. | mdpi.com |
Influence on Neurogenesis and Astrocytic Activation
[D-Ala2]leucine-enkephalin influences post-ischemic brain recovery by modulating the activity of astrocytes, a type of glial cell crucial for CNS homeostasis and repair. Following global cerebral ischemia in rats, treatment with DADLE has been shown to promote beneficial astrocytic activation nih.gov. This enhanced astrocyte reaction was associated with improved neuronal survival in the hippocampus nih.govnih.gov.
In a study investigating the astroglial response to DADLE after global ischemia, animals treated with the compound showed an enhanced astrocyte reaction with more active astrocytes compared to the untreated ischemia-reperfusion group nih.gov. This beneficial activation may be part of the mechanism by which DADLE confers neuroprotection. Interestingly, the same study noted that DADLE also induced astroglial apoptosis 72 hours after reperfusion, which may serve to reduce the potentially harmful effects of prolonged glial scarring on neuronal survival nih.gov. The activation of delta opioid receptors by DADLE not only improves neuronal survival but also modulates this astrocytic response, highlighting a complex interplay between neurons and glial cells in the protective effects of this peptide nih.govnih.gov.
Influence on Mood and Emotional Regulation
The enkephalinergic system plays a significant role in emotional regulation and the stress response nih.gov. Enkephalins can modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in stress regulation nih.gov. As a potent agonist of the delta-opioid receptor (DOPr), [D-Ala2]leucine-enkephalin is implicated in these processes. Pharmacological studies in rodents have generally shown that DOPr agonists possess anxiolytic properties nih.gov. For instance, the intraperitoneal injection of DOPr agonists like SNC80 and UFP-512 has been found to be anxiolytic in animal models nih.gov. This suggests that a reduced tone of enkephalin neurotransmission may be a component in the expression of anxiety nih.gov.
However, the effects can be complex and may depend on the specific compound and animal model. In one study, intracerebroventricular injection of [D-Ala2]-methionine-enkephalinamide (DAME), a related compound, in conscious cats resulted in behavioral changes characterized by decreased physical mobility and anxiousness nih.gov. This indicates that the influence of these peptides on mood and emotional states can be nuanced. The mood-modulating effects of enkephalins are also often linked to their potent analgesic properties and their ability to influence reward pathways nih.gov.
Effects on Cardiovascular Parameters and Baroreceptor Reflex Sensitivity
[D-Ala2]leucine-enkephalin exerts notable effects on the cardiovascular system, including changes in blood pressure, heart rate, and the sensitivity of the baroreceptor reflex. The baroreceptor reflex is a critical homeostatic mechanism that rapidly regulates blood pressure researchgate.net.
Studies in cats have demonstrated that D-alanine-enkephalin can attenuate the vagal component of the baroreceptor reflex. This was evidenced by the observation that heart rate did not decrease as expected following a peptide-induced increase in blood pressure. Furthermore, the normal compensatory decrease in heart rate following an induced pressor response was markedly attenuated in animals treated with the enkephalin analogue. Similarly, studies with the related compound [D-Ala2]-methionine-enkephalinamide (DAME) in conscious cats showed a dose-dependent increase in both blood pressure and heart rate nih.gov. This was accompanied by an attenuation of the baroreceptor reflex sensitivity for a period of 15 to 60 minutes after administration, an effect that was independent of the changes in blood pressure nih.gov. These centrally mediated cardiovascular effects were shown to be mediated by naloxone-sensitive enkephalin brain receptors nih.gov.
Cardiovascular Effects of [D-Ala2]leucine-enkephalin and Analogues
| Parameter | Effect | Animal Model | Compound | Source |
|---|---|---|---|---|
| Blood Pressure | Increase | Cats | DAME | nih.gov |
| Heart Rate | Increase | Cats | DAME | nih.gov |
| Baroreceptor Reflex Sensitivity | Attenuated / Decreased | Cats | D-Ala-ENK, DAME | nih.gov |
Central Nervous System (CNS) Distribution and Brain Penetration Research
The therapeutic application of peptides for CNS disorders is often limited by their inability to efficiently cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid, regulating the passage of substances into the CNS mdpi.com.
Research on [D-Ala2]leucine-enkephalin often involves direct administration into the CNS, such as intracerebroventricular (i.c.v.) or intracisternal (i.c.i.) injections, to bypass the BBB and study its central effects nih.govnih.gov. This common experimental approach underscores the challenge of systemic delivery.
While specific pharmacokinetic data for [D-Ala2]leucine-enkephalin is limited, studies on closely related delta-opioid peptides provide insight into its likely CNS penetration. For example, research on the peptide DALDA ([D-Arg2, Lys4]-dermorphin-(1-4)-amide) indicates that it slowly traverses the BBB through lipid-mediated free diffusion. The brain exposure of DALDA is directly proportional to its plasma exposure, with studies in rats showing that brain delivery reaches approximately 0.02% of the intravenously injected dose per gram of brain tissue. This low level of penetration is typical for peptides and necessitates either high systemic doses or the development of novel delivery strategies, such as encapsulation in nanoemulsions, to enhance CNS availability. Factors that generally influence a drug's ability to enter the CNS include its lipophilicity, protein binding, and interaction with efflux transporters at the BBB mdpi.com.
In Vitro and in Vivo Research Models for D Ala2 Leucine Enkephalin Studies
Cell Line Models for Receptor Characterization and Signaling Assays
In vitro cell line models are fundamental tools for dissecting the molecular pharmacology of [D-Ala2]leucine-enkephalin. They offer controlled environments to study specific aspects of receptor binding, signal transduction, and cellular responses, free from the systemic complexities of a whole organism.
The NG108-15 hybrid cell line, created by fusing mouse neuroblastoma cells with rat glioma cells, is a classic model in opioid research because it endogenously expresses a homogenous population of delta-opioid receptors. These cells have been instrumental in characterizing the binding kinetics of various enkephalin analogs.
Comparative binding studies on NG108-15 cells have been conducted to differentiate the properties of monomeric and dimeric forms of [D-Ala2]leucine-enkephalin analogs. Research comparing the monomer [D-Ala2, Leu5]enkephalin amide (DALEA) with its dimeric form, [D-Ala2, Leu5-NH-CH2-]2 (DPE2), revealed significant differences in their interaction with the receptors on these cells. At 25°C, the dimer DPE2 exhibited a substantially higher binding affinity than the monomer DALEA. nih.gov Kinetic analysis further showed that the dimer binds at a twofold higher rate and dissociates more slowly than its monomeric counterpart. nih.gov Interestingly, the maximal molar binding capacity for the monomer was twofold higher than for the dimer, which has led to the hypothesis that the dimeric enkephalin cross-links two receptor subunits upon binding. nih.govnih.gov
Table 1: Binding Characteristics of Enkephalin Analogs in NG108-15 Cells
| Compound | Apparent Affinity Constant (K) (M⁻¹) | Molar Binding Capacity (M) | Key Finding |
|---|---|---|---|
| DALEA (monomer) | 0.9 (± 0.08) x 10⁹ | 43 (± 2) x 10⁻¹¹ | Standard monomeric binding. nih.gov |
| DPE2 (dimer) | 5.0 (± 0.09) x 10⁹ | 20 (± 2) x 10⁻¹¹ | Higher affinity and lower binding capacity suggest receptor cross-linking. nih.govnih.gov |
Human Embryonic Kidney 293 (HEK-293) cells are a versatile platform for studying opioid receptor pharmacology. Their low endogenous receptor expression makes them ideal for transiently or stably expressing specific opioid receptor subtypes (mu, delta, kappa) or combinations thereof. This allows researchers to investigate the selectivity and signaling of ligands like [D-Ala2]leucine-enkephalin at specific receptors in a controlled genetic background.
Studies using HEK-293 cells co-expressing different opioid receptors have challenged traditional classifications of ligand selectivity. Research has shown that ligands long considered selective for a single receptor type, such as the mu-selective agonist DAMGO, can also activate heteromeric (e.g., mu-delta) opioid receptors with high efficacy. researchgate.net This highlights the importance of using such engineered cell lines to understand the complex pharmacology of opioid peptides, which may interact with receptor complexes that are not present in all native tissues. These models are critical for dissecting the signal transduction pathways activated by [D-Ala2]leucine-enkephalin, including G-protein coupling, adenylyl cyclase regulation, and MAP kinase pathway activation. pharmainfonepal.com
While cardiac effects of delta-opioid receptor agonists have been studied in vivo, specific research utilizing the HL-1 immortalized atrial myocyte cell line to characterize the direct cellular and signaling effects of [D-Ala2]leucine-enkephalin was not prominently identified in the reviewed literature. These cells, which retain the ability to contract and possess electrophysiological properties of adult cardiomyocytes, would theoretically serve as a valuable model for investigating the compound's direct effects on cardiac cell signaling, ion channel function, and protection against ischemic injury at a cellular level.
The human neuroblastoma cell line SH-SY5Y is a widely used model in neuroscience to study neuronal function and neuroprotection. These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for investigating the effects of compounds on neuronal survival and signaling.
Research has demonstrated the neuroprotective effects of the [D-Ala2]leucine-enkephalin analog, DADLE ([D-Ala2, D-Leu5]-enkephalin), in SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury. In this model, DADLE treatment increased cell viability and augmented autophagy, a cellular process for clearing damaged components. nih.gov These protective effects were mediated through the delta-opioid receptor and involved the activation of the AMPK/mTOR/ULK1 signaling pathway. nih.gov
Studies using primary co-cultures of rat cortical neurons and glial cells have further explored the neuroprotective mechanisms of DADLE. Preconditioning these cultures with DADLE before inducing oxygen deprivation was found to reduce neuronal injury. nih.gov A genomic analysis revealed that DADLE exposure significantly altered the expression of nearly 5% of genes, promoting a coordinated response that included the upregulation of protective genes and the downregulation of genes involved in apoptosis and cellular damage. nih.gov
Table 2: Neuroprotective Effects of DADLE in Neuronal Cell Models
| Cell Model | Injury Model | Key Molecular Findings | Outcome |
|---|---|---|---|
| SH-SY5Y Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Increased LC3 II/I ratio, decreased P62, activation of AMPK/mTOR/ULK1 pathway. nih.gov | Increased cell viability, enhanced autophagy. nih.gov |
| Primary Cortical Neurons/Glia | Oxygen Deprivation (OD) | Altered expression of 1917 genes related to apoptosis, ion homeostasis, and metabolism. nih.gov | Reduced neuronal injury. nih.gov |
The expression of opioid receptors on various immune cells suggests a role for endogenous and exogenous opioids in immunomodulation. However, specific studies focusing on the interaction of [D-Ala2]leucine-enkephalin with distinct immune cell lines for receptor characterization and signaling analysis are not extensively detailed in the available literature. General research indicates that opioids can affect the function of macrophages, including the production of inflammatory mediators like TNF-α and nitric oxide. nih.gov The effects are often dependent on the specific opioid, its concentration, and the receptor subtype involved. nih.gov Further investigation using specific lymphocyte, monocyte, or macrophage cell lines is needed to delineate the precise signaling pathways modulated by [D-Ala2]leucine-enkephalin in the immune system.
Animal Models in [D-Ala2]leucine-enkephalin Research
Animal models are indispensable for understanding the integrated physiological effects of [D-Ala2]leucine-enkephalin in vivo. Rodent models, including mice and rats, are the most commonly used systems to investigate its role in pain modulation, cardioprotection, and neuroprotection.
In the context of pain research, studies in rats and mice have shown that [D-Ala2, D-Leu5]enkephalin can potentiate the analgesic effects of other neuropeptides, such as substance P, when administered systemically. nih.gov This suggests a complex interplay between different neurotransmitter systems in the supraspinal control of pain. nih.gov
Animal models of myocardial ischemia-reperfusion (MI/R) injury have been crucial in demonstrating the cardioprotective effects of DADLE. In a mouse model where the left anterior descending artery was temporarily ligated, treatment with DADLE significantly reduced the infarct size and improved left ventricular function. The protective mechanism was linked to the inhibition of the Wnt/β-Catenin signaling pathway, leading to decreased expression of downstream targets like caspase-3 and TCF4. These findings highlight the therapeutic potential of targeting the delta-opioid receptor in cardiac events.
Furthermore, DADLE has shown neuroprotective effects in animal models of stroke. It has been found to protect the brain against focal ischemia-reperfusion injury, in part by inhibiting the TLR4/NF-κB signaling pathway.
Rodent Models (e.g., rats, mice) for Pain and Neuroprotection Studies
Rodent models, primarily involving rats and mice, are fundamental in elucidating the dual therapeutic potential of [D-Ala2]leucine-enkephalin (DADLE) in pain modulation and neuroprotection. In pain research, studies have shown that the systemic administration of DADLE can significantly potentiate the analgesia induced by other substances. nih.gov For instance, in both rats and mice, subanalgesic doses of DADLE were found to enhance the analgesic effects of intraventricularly injected substance P, suggesting a cooperative role between enkephalins and substance P in controlling pain at supraspinal levels. nih.gov
In the realm of neuroprotection, rodent models have been instrumental in demonstrating the compound's protective effects against various neurological insults. In a rat model of Parkinson's disease, DADLE protected against dopaminergic depletion. nih.gov It has also been shown to block and even reverse the damage to dopaminergic terminals caused by methamphetamine in rodents. nih.govnih.govresearchgate.net This neuroprotective action is associated with the attenuation of mRNA expressions for tumor necrosis factor p53 and the immediate early gene c-fos. nih.govnih.gov Furthermore, DADLE has been observed to ameliorate neuronal damage following ischemia-reperfusion injury from a transient middle cerebral artery occlusion in rodent models. nih.govnih.gov Studies using rat models of dementia have also confirmed the neuroprotective capacity of related compounds, highlighting effects on the cerebral cortex and antioxidant action. nih.govmdpi.com
Table 1: Summary of [D-Ala2]leucine-enkephalin Research Findings in Rodent Models
| Research Area | Model Organism | Key Findings | Citations |
|---|---|---|---|
| Pain Modulation | Rats, Mice | Potentiates substance P-induced analgesia. | nih.gov |
| Neuroprotection (Parkinson's Disease Model) | Rats | Protects against dopaminergic depletion. | nih.gov |
| Neuroprotection (Methamphetamine Neurotoxicity) | Rodents | Blocks and reverses dopaminergic terminal damage. | nih.govnih.govresearchgate.net |
| Neuroprotection (Ischemia-Reperfusion) | Rodents | Ameliorates neuronal damage after middle cerebral artery occlusion. | nih.govnih.gov |
| Physiological Effects | Rats | Reduces body temperature and locomotion. | bis-space.com |
Canine Models for Antinociceptive Research
Canine models have also been employed to investigate the antinociceptive properties of delta-opioid receptor agonists like [D-Ala2]leucine-enkephalin. Research has confirmed that DADLE produces antinociceptive effects in dogs, consistent with findings in other species such as rats and primates. oup.com These studies are part of a broader body of research indicating that spinally delivered delta-opioid agonists can produce powerful analgesia. oup.com The mechanisms for this effect are believed to involve delta-opioid receptors located on dorsal horn neurons and the terminals of primary afferents. oup.com While DADLE has shown efficacy, it is noted to have limited selectivity for the delta versus the mu-opioid receptor. oup.com Other research in canine models has focused on more highly selective delta-opioid agonists to further explore this pathway for pain relief, including in models of bone cancer pain. oup.comnih.gov
Hibernation Models and Neuroprotection
The study of hibernation provides a natural model for understanding profound neuroprotection, as hibernating animals can tolerate significant reductions in cerebral blood flow and body temperature without suffering brain damage. miami.edusemanticscholar.orgresearchgate.net Research into the mechanisms of hibernation led to the discovery of a factor known as the Hibernation Induction Trigger (HIT), which was found to induce hibernation in active animals. nih.govnih.gov Subsequent investigation revealed that the mechanisms of HIT involve the delta-opioid receptors. nih.gov
This connection led to the finding that [D-Ala2]leucine-enkephalin (DADLE), a delta-opioid agonist, can also induce a hibernation-like state when administered to summer-active ground squirrels. nih.govnih.govresearchgate.netbis-space.com This induced state is linked to DADLE's protective qualities. Both HIT and DADLE have been shown to prolong the survival of peripheral organs, including the lung, heart, liver, and kidney. nih.govnih.gov Critically, DADLE also promotes the survival of neurons within the central nervous system. nih.govnih.gov This link between inducing a hibernation-like state and cellular protection suggests that DADLE's neuroprotective effects may stem from its ability to depress metabolic activities at a cellular and organismal level, mimicking the protective adaptations seen in natural hibernators. researchgate.netbis-space.com
In vivo Assays (e.g., tail-flick latency, tail-pressure test)
In vivo assays are critical for evaluating the analgesic or antinociceptive effects of compounds in animal models. The tail-flick test and the tail-pressure test are two common methods used in this context.
The tail-flick test is a measure of thermal pain response. neurofit.comwikipedia.org In this assay, a radiant heat source is focused on a portion of the animal's tail. neurofit.comconductscience.com The time it takes for the animal to withdraw or "flick" its tail from the heat is recorded as the tail-flick latency. conductscience.comprotocols.io A longer latency period is indicative of an analgesic effect. meliordiscovery.com This test is widely used in basic pain research and to screen the efficacy of analgesic drugs. wikipedia.org
The tail-pressure test is a mechanical analgesia assay. This test involves applying a uniformly increasing mechanical pressure to the animal's tail until a response, such as withdrawal or vocalization, is elicited. Derivatives of [D-Ala2]Leu-enkephalin have demonstrated significant antinociceptive effects in the mouse tail-pressure test. nih.gov A similar method, the Randall-Selitto or paw pressure test, applies pressure to the animal's paw and is also used to determine mechanical pain thresholds. neurofit.commdpi.com
Table 2: Comparison of Common In Vivo Antinociceptive Assays
| Assay | Stimulus Type | Measured Endpoint | Primary Use |
|---|---|---|---|
| Tail-Flick Test | Thermal (Radiant Heat) | Latency (time) to tail withdrawal. | Assessing response to thermal pain; screening analgesics. |
| Tail-Pressure Test | Mechanical (Pressure) | Force required to elicit a response. | Assessing response to mechanical pain; screening analgesics. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| [D-Ala2]leucine-enkephalin | DADLE |
| Bupivacaine | |
| Buprenorphine | |
| Carprofen | |
| Codeine | |
| Dextropropoxyphene | |
| Ibuprofen | |
| Ketoprofen | |
| Lidocaine | |
| Meloxicam | |
| Methamphetamine | METH |
| Morphine | |
| Myrtenal | |
| Naloxone | |
| Naltrexone | |
| Pentobarbital | |
| Procaine | |
| Resiniferatoxin | |
| Substance P | |
| Tetracaine | |
| Thymol | TML |
| Thymoquinone | TMQ |
| Tramadol |
Potential Therapeutic Applications and Future Research Directions
Therapeutic Potential in Pain Management (e.g., neuropathic/inflammatory pain)
[D-Ala2]leucine-enkephalin (DADLE) has demonstrated notable potential as an analgesic, particularly for chronic pain states. As a pentapeptide that preferentially binds to the delta-opioid receptor, its mechanism of action offers a distinct alternative to traditional mu-opioid receptor agonists like morphine. nih.gov Enkephalins, as a class of endogenous opioid peptides, are crucial in pain regulation by acting as neurotransmitters that modulate pain signals in both the central and peripheral nervous systems. nih.gov
Clinical research has explored the efficacy of intrathecally administered DADLE in cancer patients experiencing chronic pain. In a randomized, double-blind, cross-over study involving patients tolerant to systemic opiates, DADLE produced effective pain relief. nih.gov When compared with intrathecal morphine sulfate, total pain relief was reported to be greater with DADLE in a majority of the patients tested. nih.gov This suggests its potential value for patients who have developed tolerance to conventional opioid therapies. nih.gov
Furthermore, research into derivatives of DADLE aims to enhance its analgesic properties. By introducing lipophilic moieties, such as adamantane (B196018), into the DADLE structure, researchers have created analogs with improved ability to cross the blood-brain barrier, a significant hurdle for peptide-based therapeutics. nih.gov Several of these C-terminus derivatized compounds exhibited significant antinociceptive effects in preclinical models, indicating that structural modification can improve the therapeutic profile of the parent peptide without losing its pain-relieving effect. nih.gov
| Study Focus | Model | Key Findings | Reference |
| Analgesic Efficacy | Tolerant Cancer Patients | Intrathecal DADLE provided effective pain relief; greater relief than morphine in 6 out of 10 patients. | nih.gov |
| Derivative Synthesis | Mouse Tail-Pressure Test | Adamantane-conjugated DADLE derivatives showed significant antinociceptive effects after subcutaneous administration. | nih.gov |
| Pain Modulation | General Review | Enkephalins play a pivotal role in pain modulation through opioid receptors in the central and peripheral nervous systems. | nih.gov |
Applications in Neurological Disorders (e.g., stroke, Parkinson's disease, anxiety, depression)
The neuroprotective effects of DADLE are an area of intense research, with promising implications for various neurological disorders. Activation of the delta-opioid receptor (DOR) by DADLE has been shown to confer significant protection against ischemic brain injury, a hallmark of stroke. nih.govnih.gov Studies have demonstrated that DADLE can promote the survival of hippocampal neurons following an ischemic event. nih.gov The mechanism underlying this neuroprotection involves the activation of the AMPK-autophagy axis, a cellular process critical for clearing damaged components and promoting cell survival under stress. nih.gov
In ex vivo models of cerebral ischemia/reperfusion, DADLE attenuated the release of lactic dehydrogenase (an indicator of cell damage) and reduced neuronal apoptosis in a concentration-dependent manner. nih.gov This protective effect appears to be mediated through delta-2 opioid receptors and the downstream MEK-ERK signaling pathway. nih.gov Beyond stroke, the broader role of enkephalins in neuroprotection is recognized, with studies suggesting they can reduce the neuronal damage caused by excessive glutamate (B1630785) release and attenuate oxidative stress, which are contributing factors in conditions like Parkinson's and Alzheimer's disease. nih.gov
Recent studies in aged animal models have further expanded the potential neurological applications of DADLE. Research has shown that DADLE can improve both physical and cognitive function and even increase lifespan in aged female mice. nih.gov Transcriptome analysis from this research points to the intricate involvement of immune response and cellular signaling pathways in these protective effects. nih.gov
| Disorder Model | Key Protective Mechanism | Observed Outcome | Reference |
| Global Ischemia (Stroke) | Activation of DOR-AMPK-autophagy axis | Promoted hippocampal neuronal survival. | nih.gov |
| Ischemia/Reperfusion | Activation of delta-2 opioid receptors and MEK-ERK pathway | Attenuated cell damage and neuronal apoptosis. | nih.gov |
| Aging | Regulation of immune and cellular signaling | Improved physical and cognitive function; increased lifespan. | nih.gov |
Modulation of Immune System Functions
The influence of DADLE and the opioid system on immune function is a growing field of study. Enkephalins are known to be involved in the control of inflammation. nih.gov Research on aged mice treated with DADLE revealed that its protective effects are intricately linked to the modulation of immune response pathways. nih.gov Specifically, analysis showed that DADLE may improve inflammatory reactions by regulating the infiltration of inflammatory cells in organs like the liver and kidney. nih.gov
While direct studies on DADLE are emerging, research on the closely related leucine-enkephalin provides foundational insights. Central administration of leucine-enkephalin has been shown to modulate the humoral immune response in a dose-dependent manner, capable of both stimulating and suppressing the plaque-forming cell (PFC) response. These immunomodulatory effects were found to be mediated by brain mu, delta, and kappa opioid receptors, highlighting the complex interplay between the central nervous system's opioid system and peripheral immune activity.
Challenges in Translational Research and Clinical Development
Despite the therapeutic promise of DADLE, significant challenges exist in its translation from preclinical research to clinical application. A primary obstacle for peptide-based drugs like DADLE is their poor absorption and limited ability to permeate the blood-brain barrier (BBB). nih.gov This pharmacokinetic limitation restricts the compound's access to targets within the central nervous system when administered systemically.
To overcome this, researchers are actively developing strategies such as creating more lipophilic derivatives. For example, conjugating DADLE with an adamantane moiety was shown to improve its permeation through the BBB without sacrificing its antinociceptive effect. nih.gov Another challenge is elucidating the precise cellular mechanisms of action. While studies have identified key pathways like the MEK-ERK pathway and the DOR-AMPK-autophagy axis, a complete understanding is still needed to optimize therapeutic strategies and predict clinical outcomes. nih.govnih.gov Further research is necessary to fully assess the relative potency and efficacy of DADLE in humans, especially in populations tolerant to existing opiates. nih.gov
Development of Biased Ligands for Targeted Therapeutic Outcomes
A promising strategy in modern pharmacology is the development of "biased ligands." These are molecules that selectively activate specific downstream signaling pathways of a receptor while avoiding others. nih.govunc.edu For opioid receptors, the goal is to develop G protein-biased agonists that trigger the desired analgesic effects (mediated by G protein signaling) while minimizing or avoiding the recruitment of β-arrestin 2, which is associated with adverse effects like respiratory depression and tolerance. nih.gov
This concept of functional selectivity offers a pathway to design safer and more effective opioid therapeutics. nih.gov The identification of biased opioid ligands that can elicit selective functional responses is seen as a key alternative to traditional opioid medications. wustl.edu While much of the focus has been on the mu-opioid receptor, the principles apply to delta-opioid receptor agonists like DADLE as well. nih.govunc.edu High-throughput screening campaigns are being designed to identify new biased agonists by comparing their activity across G protein and β-arrestin recruitment assays. nih.gov The development of DADLE analogs that exhibit a biased signaling profile could potentially separate its therapeutic benefits from any unwanted side effects, thereby enhancing its clinical utility.
Exploration of Combination Therapies and Adjunctive Treatments
Combining therapeutic agents that act through different mechanisms is a well-established strategy for managing complex conditions like chronic neuropathic pain. mdpi.com This multimodal approach can target the multiple pathophysiological processes underlying the disease, potentially leading to synergistic efficacy and allowing for the use of lower doses of individual drugs, which can minimize side effects. mdpi.com
Novel Analog Design and High-Throughput Screening Approaches
The future development of DADLE-based therapeutics heavily relies on innovative drug design and screening methodologies. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for activity against biological targets. nih.govnih.gov This process is crucial for identifying novel chemical starting points for drug development. nih.gov
In the context of DADLE, HTS can be employed to screen for new analogs with improved properties, such as enhanced potency, better BBB permeability, or a biased signaling profile. nih.gov The design of these screening assays is critical and involves a comprehensive approach integrating biology, chemistry, and data analysis to ensure quality and relevance. nih.gov
Furthermore, the rational design of novel analogs continues to be a key strategy. As demonstrated by the creation of adamantane-conjugated DADLE derivatives, modifying the peptide's structure can successfully address specific pharmacological challenges like poor CNS penetration. nih.gov Future efforts will likely focus on combining computational modeling with synthetic chemistry to design and create next-generation DADLE analogs with optimized therapeutic profiles for pain and neurological disorders.
常见问题
Q. How can conflicting results on enzymatic degradation resistance be reconciled?
- Answer :
- Degradation Assays : Incubate with plasma peptidases (e.g., aminopeptidase N) and quantify intact peptide via LC-MS. Compare half-lives across species (e.g., human vs. rodent) .
- Structural Modifications : Introduce additional D-amino acids (e.g., D-Leu⁵) and assess stability-activity trade-offs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
